molecular formula C20H20N4O4S2 B2457708 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797672-46-8

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2457708
CAS No.: 1797672-46-8
M. Wt: 444.52
InChI Key: SEGIXKZIYRVSJE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrazole ring, a thiophene ring, and a benzo[d]oxazole ring. These types of structures are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the sulfonamide group would likely have a significant impact on its three-dimensional shape and its chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the pyrazole ring can participate in reactions with electrophiles, and the sulfonamide group can undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the sulfonamide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Potential

Research on similar heterocyclic compounds containing a sulfonamido moiety has revealed their potential as antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds with antibacterial properties, indicating a potential research direction for the compound (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Radiosensitizing Properties

Ghorab et al. (2015) explored sulfonamide derivatives with potential anticancer activity and radiosensitizing effects. These findings suggest the possible exploration of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide in similar domains (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Inhibition of Human Carbonic Anhydrase Isoenzymes

Büyükkıdan et al. (2017) reported on sulfonamide-based compounds inhibiting human carbonic anhydrase isoenzymes I and II. This research implies the potential of similar compounds in targeting specific enzymes for therapeutic purposes (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Antimicrobial Activity

Sahin et al. (2012) synthesized azole derivatives, including sulfonamides, showing antimicrobial activities. This suggests the relevance of researching similar sulfonamide compounds in antimicrobial applications (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012).

Synthesis and Antitumor Evaluation

Shams et al. (2010) conducted research on heterocyclic compounds derived from similar structures, focusing on their antitumor activities. This implies a potential research application for the compound in oncology (Shams, Mohareb, Helal, & Mahmoud, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to have a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-23-17-11-14(6-7-18(17)28-20(23)25)30(26,27)21-8-9-24-16(13-4-5-13)12-15(22-24)19-3-2-10-29-19/h2-3,6-7,10-13,21H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGIXKZIYRVSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4=CC=CS4)C5CC5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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